molecular formula C18H13ClN4O2 B15114217 5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile

Cat. No.: B15114217
M. Wt: 352.8 g/mol
InChI Key: ILZWPCHTQFBLGT-UHFFFAOYSA-N
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Description

5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridine ring substituted with a chloro group and a carbonitrile group, along with a fused pyrrolo[3,4-c]pyrrole ring system. The presence of these functional groups and ring systems imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloronicotinic acid and a nitrile source.

    Formation of the Pyrrolo[3,4-c]pyrrole Ring System: This step involves the cyclization of a suitable precursor, such as a diketone or diester, with an amine to form the fused pyrrolo[3,4-c]pyrrole ring system.

    Coupling of the Two Ring Systems: The final step involves coupling the pyridine ring with the pyrrolo[3,4-c]pyrrole ring system through a series of reactions, such as nucleophilic substitution or palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The chloro group on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Introduction of hydroxyl or carbonyl groups.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with substituted functional groups.

Scientific Research Applications

5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This can lead to various biological effects, such as inhibition of cell growth, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-6-{4,6-dioxo-5-phenyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridine-3-carbonitrile: Unique due to its specific substitution pattern and fused ring system.

    Indole Derivatives: Share similar heterocyclic structures and biological activities.

    Imidazole Derivatives: Known for their broad range of chemical and biological properties.

Uniqueness

This compound is unique due to its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.

Properties

Molecular Formula

C18H13ClN4O2

Molecular Weight

352.8 g/mol

IUPAC Name

5-chloro-6-(4,6-dioxo-5-phenyl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C18H13ClN4O2/c19-15-6-11(7-20)8-21-16(15)22-9-13-14(10-22)18(25)23(17(13)24)12-4-2-1-3-5-12/h1-6,8,13-14H,9-10H2

InChI Key

ILZWPCHTQFBLGT-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CN1C3=C(C=C(C=N3)C#N)Cl)C(=O)N(C2=O)C4=CC=CC=C4

Origin of Product

United States

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